butyl 3-amino-4-piperidin-1-ylbenzoate
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Overview
Description
butyl 3-amino-4-piperidin-1-ylbenzoate is a chemical compound that features a benzoate ester linked to a piperidine ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-amino-4-piperidin-1-ylbenzoate typically involves the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 3-amino-4-hydroxybenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid.
Introduction of the Piperidine Ring: The next step involves the nucleophilic substitution reaction where the hydroxyl group of the benzoate ester is replaced by a piperidin-1-yl group. This can be achieved using piperidine and a suitable base like potassium carbonate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
butyl 3-amino-4-piperidin-1-ylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
butyl 3-amino-4-piperidin-1-ylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of butyl 3-amino-4-piperidin-1-ylbenzoate involves its interaction with specific molecular targets such as enzymes and receptors. The piperidine ring and amino group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-{3-[2-(1-piperidinyl)ethoxy]-1H-indazol-1-yl}benzoate: Similar in structure but with an indazole moiety.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Contains a piperidine ring and is used as a protein kinase B inhibitor.
Uniqueness
butyl 3-amino-4-piperidin-1-ylbenzoate is unique due to its specific combination of a benzoate ester, piperidine ring, and amino group, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceutical agents and in various research applications.
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
butyl 3-amino-4-piperidin-1-ylbenzoate |
InChI |
InChI=1S/C16H24N2O2/c1-2-3-11-20-16(19)13-7-8-15(14(17)12-13)18-9-5-4-6-10-18/h7-8,12H,2-6,9-11,17H2,1H3 |
InChI Key |
MEAIVXUKYWHQLJ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC(=C(C=C1)N2CCCCC2)N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=C(C=C1)N2CCCCC2)N |
Origin of Product |
United States |
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